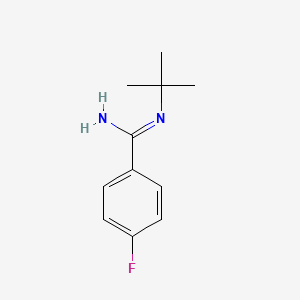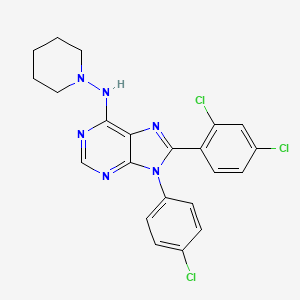
9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with chlorophenyl and dichlorophenyl groups, as well as a piperidinyl moiety. These structural features contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl and dichlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the piperidinyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process is often scaled up from laboratory methods to accommodate larger production volumes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl and dichlorophenyl groups, potentially leading to the removal of chlorine atoms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学研究应用
9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
9H-Purin-6-amine, 9-(4-chlorophenyl)-N-1-piperidinyl-: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
9H-Purin-6-amine, 8-(2,4-dichlorophenyl)-N-1-piperidinyl-: Lacks the 4-chlorophenyl group, potentially affecting its reactivity and interactions.
9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-: Lacks the piperidinyl group, which may influence its solubility and biological activity.
Uniqueness
The presence of both chlorophenyl and dichlorophenyl groups, along with the piperidinyl moiety, makes 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- unique. These structural features contribute to its distinct chemical reactivity and potential biological applications, setting it apart from similar compounds.
属性
分子式 |
C22H19Cl3N6 |
|---|---|
分子量 |
473.8 g/mol |
IUPAC 名称 |
9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-piperidin-1-ylpurin-6-amine |
InChI |
InChI=1S/C22H19Cl3N6/c23-14-4-7-16(8-5-14)31-21(17-9-6-15(24)12-18(17)25)28-19-20(26-13-27-22(19)31)29-30-10-2-1-3-11-30/h4-9,12-13H,1-3,10-11H2,(H,26,27,29) |
InChI 键 |
JHPCUAOEZFKOGG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)NC2=C3C(=NC=N2)N(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


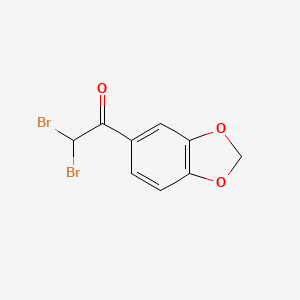
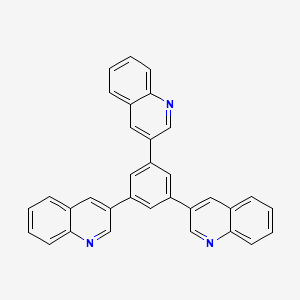


![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
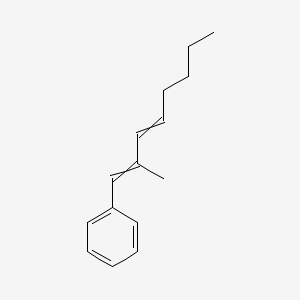
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
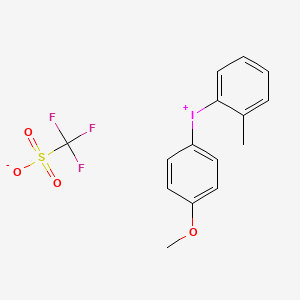
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
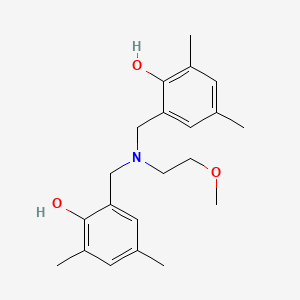
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
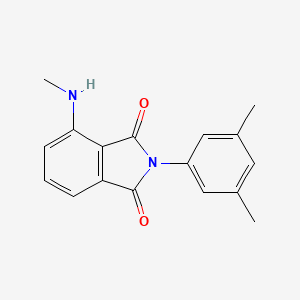
![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
